N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-6-17-14(20)15(21)19-9-7-18(8-10-19)13-5-3-4-12(16)11-13/h2-5,11H,1,6-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVDURQHJVKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide typically involves the reaction of 3-chlorophenylpiperazine with an allylating agent followed by the introduction of an oxoacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Cores
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide (CAS: 941998-71-6)
- Structure : Shares the 2-oxoacetamide and 3-chlorophenylpiperazine motifs but replaces the allyl group with a benzodioxolylmethyl substituent.
4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8)
- Structure: Incorporates a quinoline-carbonyl group linked to piperazine, with a hydroxamic acid (N-hydroxybenzamide) terminal.
- The hydroxamic acid group may confer metal-chelating properties absent in the target compound .
ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
- Structure: Combines a fluoroquinolone core with a 3-chlorophenylpiperazine-acetyl group.
- Application: Explicitly described as an antibiotic, highlighting the role of fluoroquinolone motifs in DNA gyrase inhibition. The target compound lacks this quinolone system, suggesting divergent therapeutic applications .
Physicochemical Properties
- Key Observations : Higher melting points (e.g., 288°C for 13a) correlate with extended conjugation or hydrogen-bonding networks. The target compound’s allyl group may reduce crystallinity compared to bulkier substituents.
Q & A
Q. Key conditions :
- Temperature : Elevated temperatures (70–90°C) improve reaction rates but require inert atmospheres to avoid oxidation .
- Catalysts : Use of triethylamine or DMAP enhances acylation efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperazine ring and allyl group positioning (e.g., δ 5.8–6.0 ppm for allyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 376.12) .
Advanced: How does the compound interact with neurotransmitter receptors, and what experimental models validate these interactions?
Answer:
The piperazine moiety enables affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors:
- In vitro assays : Radioligand binding studies (e.g., ³H-ketanserin for 5-HT₂A) show IC₅₀ values in the nanomolar range .
- Functional assays : cAMP modulation in HEK293 cells transfected with D₂ receptors confirms inverse agonism .
- Computational docking : Molecular dynamics simulations predict hydrogen bonding with Ser159 (5-HT₁A) and π-π stacking with Phe339 (D₂) .
Contradictions : Discrepancies in receptor subtype selectivity (e.g., 5-HT₁A vs. 5-HT₇) may arise from assay buffer composition (Tris vs. HEPES) .
Advanced: How can structural modifications enhance the compound’s pharmacological profile?
Answer:
- Piperazine substitution : Replacing 3-chlorophenyl with 4-fluorophenyl improves 5-HT₁A selectivity (ΔIC₅₀ = 0.8 nM vs. 2.1 nM) .
- Acetamide chain elongation : Adding methyl groups to the oxoacetamide backbone enhances blood-brain barrier penetration (logP increase from 2.1 to 3.4) .
- Allyl group replacement : Cyclopropyl analogs reduce metabolic degradation (t₁/₂ increased from 1.2 to 4.7 hours in liver microsomes) .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Answer:
- Assay standardization : Use uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) to minimize variability in receptor binding studies .
- Purity verification : Cross-validate results with orthogonal methods (e.g., LC-MS vs. elemental analysis) to exclude impurity-driven artifacts .
- Structural analogs : Compare activity of derivatives (e.g., 3-chloro vs. 4-chloro phenyl variants) to isolate substituent effects .
Basic: What are the key structural features contributing to its biological activity?
Answer:
- Piperazine core : Essential for receptor binding via nitrogen lone-pair interactions .
- 3-Chlorophenyl group : Enhances lipophilicity and stabilizes aromatic stacking with receptor residues .
- Oxoacetamide linker : Provides conformational rigidity and hydrogen-bonding capacity .
Advanced: How do in silico models predict the compound’s pharmacokinetics?
Answer:
- ADMET prediction :
- Absorption : High Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) due to moderate logP (2.5) .
- Metabolism : CYP3A4-mediated oxidation of the allyl group identified as a primary metabolic pathway .
- Toxicity : Ames test predictions indicate low mutagenic risk (MP = 0.12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
